Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate
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Overview
Description
Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate is a heterocyclic compound with a molecular formula of C9H7N3O3. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate is a complex organic compound
Mode of Action
It’s known that the compound can be synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The resulting compound can be converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrazines, a class of compounds to which this compound belongs, have been identified as inhibitors of several types of kinases . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell division, metabolism, and signal transduction .
Result of Action
It’s known that pyrazolo[1,5-a]pyrazines, a class of compounds to which this compound belongs, have been identified as inhibitors of several types of kinases . This suggests that the compound may have potential effects on cellular processes regulated by these enzymes.
Action Environment
It’s known that the compound is a powder at room temperature . This suggests that factors such as temperature and humidity could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with diethyl oxalate, followed by formylation and esterification steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and properties.
Pyrazolo[1,5-a]pyridines: Another related family with distinct chemical and biological characteristics.
Uniqueness
Properties
IUPAC Name |
methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-8-6(5-13)4-11-12(8)3-2-10-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZCUPNEYQCPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567502-25-2 |
Source
|
Record name | methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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